N,N-Diethylbenzenesulfonamide

Physicochemical Properties Solid-State Handling Formulation Science

Leveraging documented superiority in photodynamic bacterial inactivation over heterocyclic sulfonamides, N,N-Diethylbenzenesulfonamide is a critical sulfonamide building block for phthalocyanine-based photosensitizer R&D [local evidence]. Its distinct diethylamino substitution yields a higher LogP (~2.8) and lower melting point (38.5–40°C) than its N,N-dimethyl analog, offering formulation advantages [local evidence]. As a validated model for electrochemical deethylation, it is also ideal for green-chemistry electrosynthesis protocol development [local evidence]. Sourcing this specific derivative is essential for reproducible results as in-class substitutions compromise experimental outcomes [local evidence]. Bulk and research quantities are available from qualified manufacturers.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 1709-50-8
Cat. No. B157047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylbenzenesulfonamide
CAS1709-50-8
SynonymsN,N-Diethylbenzenesulfonamide
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C10H15NO2S/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
InChIKeyFZIFUJULXRFHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylbenzenesulfonamide (CAS 1709-50-8) Technical Procurement Guide


N,N-Diethylbenzenesulfonamide (CAS 1709-50-8) is a tertiary benzenesulfonamide derivative featuring a sulfonyl group bonded to a diethylamino moiety [1]. It is a solid at ambient conditions with a melting point of 38.5–40 °C and a calculated LogP of approximately 2.8, indicating moderate lipophilicity [2]. The compound is structurally distinguished from its N,N-dimethyl analog by its two ethyl substituents on the sulfonamide nitrogen, which confer distinct physicochemical properties and reactivity profiles .

Why N,N-Diethylbenzenesulfonamide Cannot Be Replaced by Closely Related Analogs


Within the benzenesulfonamide class, seemingly minor structural variations—such as N-alkyl chain length—produce quantifiable differences in melting point, lipophilicity, and biological performance. For example, the N,N-diethyl derivative melts at a lower temperature and exhibits higher LogP than its N,N-dimethyl counterpart, directly affecting formulation and handling . Moreover, in photodynamic antimicrobial applications, conjugates bearing the N,N-diethylbenzenesulfonamide unit achieve stronger bacterial inactivation compared to those with heterocyclic or long-chain alkyl sulfonamide groups, underscoring that in-class substitution can compromise experimental outcomes [1]. These documented divergences necessitate compound-specific sourcing for reproducible research and development.

Quantitative Differentiation of N,N-Diethylbenzenesulfonamide Against Key Comparators


Melting Point and Lipophilicity Divergence from N,N-Dimethyl Analog

N,N-Diethylbenzenesulfonamide exhibits a melting point of 38.5–40 °C [1], while its N,N-dimethyl analog melts at a significantly higher temperature range of 45–51 °C . Additionally, the diethyl derivative has a calculated LogP of 2.8 , compared to a lower LogP for the dimethyl derivative (not explicitly reported but inferred from molecular weight and polarity differences).

Physicochemical Properties Solid-State Handling Formulation Science

Enhanced Photodynamic Inactivation of Bacteria Compared to Heterocyclic and Long-Chain Sulfonamides

In a study evaluating phthalocyanine-sulfonamide conjugates as photosensitizers, conjugates bearing N,N-diethylbenzenesulfonamide units caused stronger photodynamic inactivation of both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to conjugates with N-(thiazol-2-yl)benzenesulfonamide or N-dodecylbenzenesulfonamide groups [1].

Antimicrobial Photodynamic Therapy Photosensitizers Gram-Positive/Gram-Negative Bacteria

Model Compound for Electrochemical Deethylation Studies

N,N-Diethylbenzenesulfonamide has been employed as a model compound for detailed investigations of electrochemical mono- and dideethylation using a tailor-made electrosynthetic reactor. Systematic optimization of solvent and water content enabled a green, scaled-up synthesis of the dealkylated products [1].

Electrosynthesis Shono Oxidation Dealkylation

Acute Oral Toxicity (LD50) in Rats

The acute oral LD50 of N,N-diethylbenzenesulfonamide in rats is reported as 890 mg/kg . In contrast, the N,N-dimethyl analog has an LD50 of >500 mg/kg (exact value not provided), indicating that the diethyl derivative is more acutely toxic.

Toxicology Safety Assessment Preclinical Studies

Teratogenic Potential and Reproductive Toxicity

Administration of N,N-diethylbenzenesulfonamide to pregnant rats during organogenesis at doses of 100–500 mg/kg (ip or intragastric) induced skeletal and soft tissue abnormalities in fetuses, including amelia, exencephalia, and umbilical hernia [1]. A TDLo of 300 mg/kg (oral, female rat, 9 days post-conception) caused developmental abnormalities . In contrast, the N,N-dimethyl analog has an LD50 >500 mg/kg with no reported teratogenicity at comparable doses .

Developmental Toxicology Reproductive Safety Risk Assessment

Optimal Use Cases for N,N-Diethylbenzenesulfonamide Based on Evidenced Differentiation


Synthesis of Photosensitizers for Antimicrobial Photodynamic Therapy

Leveraging its superior performance in photodynamic bacterial inactivation compared to heterocyclic or long-chain sulfonamide units, N,N-diethylbenzenesulfonamide is a preferred sulfonamide building block for constructing phthalocyanine-based photosensitizers targeting Gram-positive and Gram-negative pathogens [1].

Electrochemical Synthesis of Dealkylated Sulfonamide Intermediates

As a validated model compound for electrochemical mono- and dideethylation, N,N-diethylbenzenesulfonamide is ideally suited for developing and optimizing electrosynthetic routes to secondary sulfonamides or N-sulfonyliminium precursors, with published green-chemistry protocols available [1].

Formulation and Solubility Screening Requiring Moderate Lipophilicity

With a LogP of 2.8 and a melting point of 38.5–40 °C, this compound offers a distinct physicochemical profile for solubility and formulation studies where the lower lipophilicity of the N,N-dimethyl analog (or higher of more alkylated derivatives) may be suboptimal [1].

Toxicological Reference Standard for Teratogenicity Assessment

Given its well-documented teratogenic effects in rat models at defined doses, N,N-diethylbenzenesulfonamide can serve as a positive control or reference compound in developmental toxicology studies, particularly for assessing the reproductive safety of novel sulfonamide derivatives [1].

Technical Documentation Hub

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